![molecular formula C84H118O5Si4 B14797076 3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane CAS No. 144848-25-9](/img/structure/B14797076.png)
3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step may require specific reaction conditions such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
Industrial production of complex organic compounds often involves scaling up laboratory procedures. This requires optimization of reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify specific parts of the molecule.
Substitution: Various substitution reactions might be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be used to study interactions with biological macromolecules or as a probe in biochemical assays.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, including as drug candidates.
Industry
In industrial applications, it could be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Wirkmechanismus
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the desired therapeutic or biochemical effect.
Eigenschaften
CAS-Nummer |
144848-25-9 |
|---|---|
Molekularformel |
C84H118O5Si4 |
Molekulargewicht |
1320.2 g/mol |
IUPAC-Name |
3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C84H118O5Si4/c1-18-90(19-2,20-3)89-83(15,16)60-39-42-65(4)75-58-59-76-67(43-40-61-84(75,76)17)56-57-68-64-77(87-92(81(9,10)11,71-48-31-23-32-49-71)72-50-33-24-34-51-72)79(78(66(68)5)88-93(82(12,13)14,73-52-35-25-36-53-73)74-54-37-26-38-55-74)85-62-41-63-86-91(80(6,7)8,69-44-27-21-28-45-69)70-46-29-22-30-47-70/h21-38,44-57,65,75-79H,5,18-20,39-43,58-64H2,1-4,6-17H3/b67-56+,68-57-/t65-,75-,76+,77-,78-,79-,84-/m1/s1 |
InChI-Schlüssel |
ZFLLRBUXEFVLNP-ULURJUIPSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OCCCO[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)O[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C(C)(C)C)C |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OCCCO[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)O[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



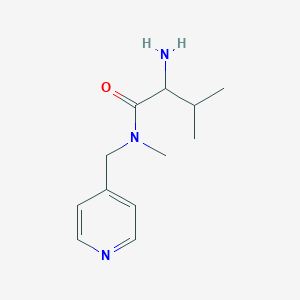
![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate;hydrate](/img/structure/B14797005.png)

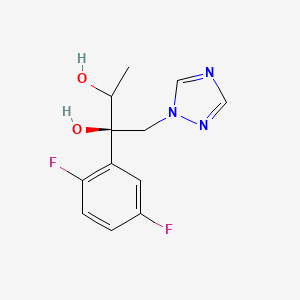
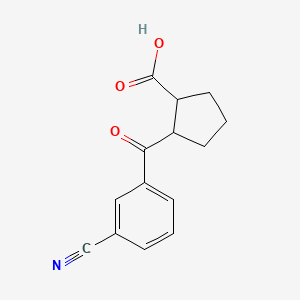
![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
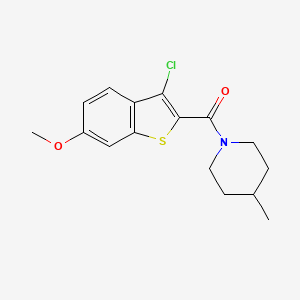
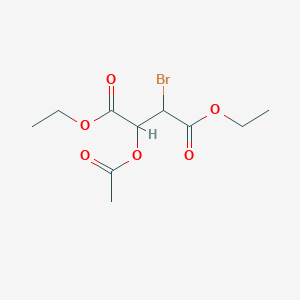
![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)


![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)
